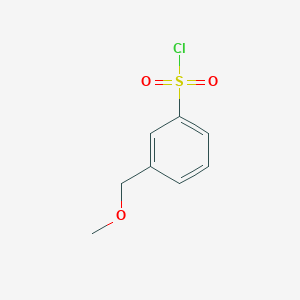

3-(Methoxymethyl)benzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

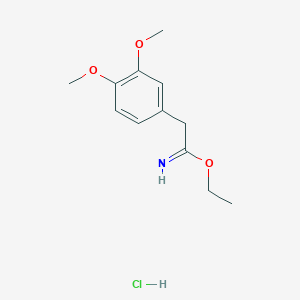

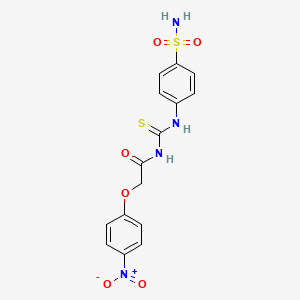

The compound "3-(Methoxymethyl)benzene-1-sulfonyl chloride" is a chemical that belongs to the class of organic compounds known as sulfonyl chlorides. These compounds are characterized by a sulfonyl functional group (S(=O)_2) attached to a chlorine atom. Sulfonyl chlorides are commonly used as intermediates in the synthesis of sulfonamides, which are a class of organic compounds that have a wide range of applications, including in pharmaceuticals and dyes.

Synthesis Analysis

The synthesis of sulfonyl chlorides can be achieved through various methods. For instance, the synthesis of functional aromatic multisulfonyl chlorides has been described, involving oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides . Additionally, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide involves the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas .

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to a chlorine atom. The electronic properties of the sulfonyl group can influence the reactivity of the chlorine atom, making it a good leaving group in nucleophilic substitution reactions. The structure of sulfonyl chlorides can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. They can react with nucleophiles, such as alcohols, amines, or water, to form sulfonates, sulfonamides, or sulfonic acids, respectively. For example, benzenesulfenyl chloride, a related sulfonyl chloride, reacts with nucleophiles to give good yields of various phosphonothiolothionates . The reactivity of sulfonyl chlorides can be influenced by the presence of other functional groups in the molecule and the solvent used in the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides, such as solubility, melting point, and boiling point, are influenced by the structure of the compound. These properties are important for handling and storage of the chemicals, as well as for their application in synthesis. Sulfonyl chlorides are typically moisture-sensitive and require careful handling to prevent hydrolysis. The presence of electron-donating or electron-withdrawing groups on the aromatic ring can affect the reactivity and stability of the sulfonyl chloride .

Scientific Research Applications

Synthesis and Chemical Reactions

Electrochemical Oxidation : A study demonstrated the electro-oxidation of catechols in the presence of benzenesulfinic acid, leading to the synthesis of new sulfone derivatives. This process illustrates the utility of 3-(Methoxymethyl)benzene-1-sulfonyl chloride in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

Sulfonylation Reactions : The solvent-free sulfonylation of benzene and its derivatives under microwave irradiation showcases another application. This process benefits from the reactivity of sulfonyl chlorides like 3-(Methoxymethyl)benzene-1-sulfonyl chloride in synthesizing sulfone compounds efficiently (Marquié et al., 2001).

Catalysis and Polymerization

Catalytic Systems for Synthesis : In a study, sulfonic acid functionalized imidazolium salts/FeCl3 were used as catalytic systems for the synthesis of benzimidazoles. This indicates the potential role of sulfonyl chlorides in facilitating catalytic reactions that are essential for synthesizing heterocyclic compounds (Khazaei et al., 2011).

Polymer Synthesis : The development of well-defined graft copolymers using methods such as reversible addition–fragmentation chain transfer polymerization and atom transfer radical polymerization involves sulfonyl chlorides as key intermediates. This underscores their importance in the field of polymer science for creating advanced materials (Li et al., 2006).

Environmental and Safety Applications

- Water Treatment Processes : The reactivity of benzophenone-type UV filters with chlorine and chloramine during water treatment processes highlights a niche application area. Studies on the reactions between these filters and disinfectants can provide insights into the environmental impact and safety of water treatment chemicals (Yang et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-(methoxymethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHZNHHCIDCIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)benzene-1-sulfonyl chloride | |

CAS RN |

1033865-73-4 |

Source

|

| Record name | 3-(methoxymethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)

![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)

![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)